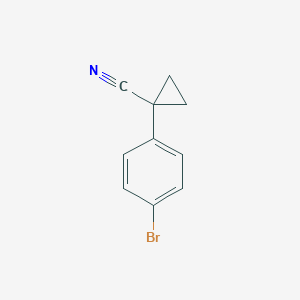

1-(4-Bromophenyl)Cyclopropanecarbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-bromophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPZBXQENXGRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383610 | |

| Record name | 1-(4-Bromophenyl)Cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-67-1 | |

| Record name | 1-(4-Bromophenyl)Cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 1 4 Bromophenyl Cyclopropanecarbonitrile and Its Derivatives

Development and Optimization of Direct Synthesis Routes

Investigation of Reaction Conditions for Cyclopropane (B1198618) Ring Formation

The formation of the cyclopropane ring is a critical step in the synthesis of 1-(4-bromophenyl)cyclopropanecarbonitrile. One common strategy involves the cyclopropanation of a styrene (B11656) derivative. For instance, the reaction of styrenes with reagents like diiodomethane (B129776) can be triggered by photoredox catalysis to yield trans-cyclopropanes with high stereocontrol. nih.gov

Another powerful method for cyclopropane synthesis is the Michael-initiated ring closure (MIRC) reaction. mdpi.comresearchgate.net This process involves the conjugate addition of a nucleophile to an activated alkene, generating an enolate that then undergoes intramolecular ring closure. mdpi.comresearchgate.net Phase-transfer catalysis (PTC) has proven effective in facilitating these reactions, particularly for the cyclopropanation of electrophilic alkenes. mdpi.comptfarm.pl The use of a phase-transfer catalyst allows for reactions between organic substrates and inorganic reagents in immiscible two-phase systems, often leading to higher yields and cleaner reactions. ptfarm.pl For example, the cyclopropanation of phenylacetonitrile (B145931) with dihaloalkanes can be significantly improved by using concentrated potassium hydroxide (B78521) instead of sodium hydroxide under PTC conditions. ptfarm.pl

The choice of reagents and reaction conditions is crucial for successful cyclopropane ring formation. For example, in the Simmons-Smith reaction, which uses a zinc carbenoid, the choice of zinc reagent generation method can influence the reaction's outcome. harvard.edu

Exploration of Cyano-Group Introduction Strategies

The introduction of the cyano group is another key aspect of synthesizing this compound. This can be achieved through various methods, including the reaction of a suitable precursor with a cyanide source.

One direct approach involves the use of a reagent that contains both the carbon for the cyclopropane ring and the cyano group. For example, the cyclopropanation of styrenes with bromoacetonitrile (B46782) can be achieved under phase-transfer catalysis conditions.

Alternatively, the cyano group can be introduced after the formation of the cyclopropane ring. For instance, a cyclopropyl (B3062369) halide can be converted to the corresponding nitrile by reaction with an alkali metal cyanide, often facilitated by a phase-transfer catalyst. google.com A process for preparing cyclopropylacetonitrile (B1348260) involves reacting a mixture containing cyclopropylmethyl halide with an aqueous solution of sodium or potassium cyanide in the presence of a phase-transfer catalyst. google.com

A nickel-catalyzed rearrangement of cyclobutanone (B123998) oxime esters provides an alternative route to cyclopropanecarbonitriles. This method is believed to proceed through a nickelacyclobutane intermediate.

Stereoselective and Enantioselective Synthesis Approaches

The development of stereoselective and enantioselective methods for the synthesis of substituted cyclopropanes is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Transition-metal catalysis has been instrumental in developing enantioselective cyclopropanation reactions. researchgate.net Catalysts based on rhodium, ruthenium, copper, and cobalt have been successfully employed for the asymmetric cyclopropanation of olefins with diazoacetates. researchgate.net For instance, dirhodium tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) has been shown to be an effective chiral catalyst for enantioselective reactions.

Phase-transfer catalysis has also been utilized for enantioselective cyclopropanation. Cinchona-derived phase-transfer catalysts have been used in the reaction of 4-nitro-5-styrylisoxazoles with bromomalonate esters, yielding heavily substituted cyclopropane esters with high diastereoselectivity and enantioselectivity. rsc.org Similarly, the cyclopropanation of 3-methyl-4-nitro-5-styrylisoxazoles with bromomalonate under the influence of Cinchona-based phase-transfer catalysts also proceeds with high enantioselectivity. mdpi.comresearchgate.net

A cobalt-catalyzed semipinacol rearrangement of symmetric α,α-diallylic alcohols provides access to enantioenriched α-aryl ketones, which can be precursors to chiral cyclopropane derivatives. st-andrews.ac.uk This method utilizes a chiral cobalt-salen catalyst to generate a highly electrophilic carbocation surrogate. st-andrews.ac.uk

Catalytic Strategies in Cyclopropanation and Related Transformations

Catalytic methods offer efficient and selective routes to cyclopropanes, often under mild conditions.

Transition Metal-Catalyzed Cyclopropanation Reactions

Transition metals play a pivotal role in modern cyclopropanation reactions. nih.govnih.gov These catalysts can activate a variety of carbene precursors for addition to alkenes.

Redox-active transition metal complexes can activate gem-dihaloalkanes for reductive cyclopropanation reactions through a C-X oxidative addition. nih.gov For example, nickel(0) species can oxidatively add to diiodomethane, forming a nucleophilic nickel carbene that can react with electron-deficient alkenes. nih.gov Cobalt catalysts have been used with gem-dichloroalkanes as carbene precursors for the asymmetric cyclopropanation of a range of alkenes. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Cyclopropanation

| Catalyst System | Carbene Precursor | Alkene Substrate | Key Features |

| Cobalt/Photoredox | gem-dichloroalkanes | Styrenes, 1,1-disubstituted alkenes | Homogeneous conditions, high enantioselectivity. nih.gov |

| Nickel/Zinc | gem-dihaloalkanes | Electron-deficient alkenes | Forms a nucleophilic nickel carbene. nih.gov |

| Palladium | Sulfoxonium ylides | Norbornene derivatives | Provides access to cyclopropane-fused norbornene skeletons. rsc.org |

This table provides a summary of selected transition metal-catalyzed cyclopropanation reactions and is not exhaustive.

A notable advancement in the synthesis of cyano-substituted cyclopropanes is the palladium-catalyzed direct cyanoesterification of cyclopropenes. acs.org This method utilizes ethyl cyanoformate as a source for both the cyano and ester groups, offering a highly atom-economic route to polysubstituted cyclopropanecarbonitriles. acs.org The reaction proceeds under mild conditions with good functional group compatibility and high diastereoselectivity. acs.org

Table 2: Palladium-Catalyzed Cyanoesterification of Various Cyclopropenes

| Cyclopropene Substrate | Yield (%) | Diastereomeric Ratio (dr) |

| Propyl-substituted cyclopropene | 87 | >20:1 |

| Spirocyclic cyclopropene | Excellent | Excellent |

| Adamantyl-substituted cyclopropene | 88 | >20:1 |

Data sourced from a study on the palladium-catalyzed direct cyanoesterification of cyclopropenes. acs.org The table highlights the versatility of this method with different substituted cyclopropenes.

This transformation provides a straightforward and efficient protocol for obtaining synthetically valuable cyclopropanecarbonitriles, which can be further converted into other useful compounds like amino alcohols. acs.org

Biocatalytic Approaches for Enantioselective Cyclopropane Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral cyclopropanes. Enzymes, particularly engineered heme proteins, can catalyze cyclopropanation reactions with exceptional levels of stereocontrol.

Engineered heme proteins, such as myoglobin (B1173299) (Mb) and cytochrome P450, have been repurposed to catalyze abiological carbene transfer reactions for cyclopropane synthesis. nih.govnih.gov

Key research findings in this area are:

High Stereoselectivity: Engineered myoglobin variants can catalyze the cyclopropanation of a wide range of olefins with diazoacetonitrile, yielding nitrile-substituted cyclopropanes with up to 99.9% diastereomeric and enantiomeric excess. nih.govresearchgate.netrochester.edu

Catalytic Efficiency: These biocatalysts can achieve high turnover numbers (TONs), with some myoglobin variants reaching up to 5,600 turnovers. nih.govresearchgate.net

Substrate Scope: The methodology is applicable to a broad range of olefin substrates. nih.govresearchgate.net

Mechanism: The reaction proceeds via an iron-porphyrin-bound carbene intermediate. nih.govacs.org Quantum chemical calculations and experimental studies suggest a concerted, non-synchronous mechanism. acs.org

Integrated Biosynthesis: Researchers have successfully integrated carbene transfer chemistry into biosynthetic pathways within E. coli. This involves the engineered production of a carbene precursor, azaserine, which is then used by an engineered cytochrome P450 to cyclopropanate intracellularly produced styrene. nih.gov

| Enzyme Variant | Substrate | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Turnover Number (TON) | Reference |

|---|---|---|---|---|---|

| Engineered Myoglobin | Various Olefins | Up to 99.9% | Up to 99.9% | Up to 5,600 | nih.govresearchgate.net |

| Mb(H64V,V68A) | p-chloro-styrene | High | High | Not specified | rochester.edu |

Visible-Light-Driven Methodologies in Cyclopropane Formation

Visible-light photoredox catalysis has recently emerged as a mild and efficient method for promoting a variety of chemical transformations, including the formation of cyclopropane rings. researchgate.netrawdatalibrary.net These methods often proceed through radical or ylide intermediates. researchgate.net

Key developments in this field include:

Carbene Transfer: Visible light can be used to generate carbene precursors from diazo compounds, which then undergo cyclopropanation with alkenes. researchgate.netmasterorganicchemistry.com

Radical Cyclopropanation: Photocatalytic radical cyclopropanation reactions offer an alternative pathway to cyclopropane synthesis. researchgate.net

Three-Component Reactions: A visible-light-promoted three-component reaction of diazo compounds, nitriles, and carboxylic acids has been developed. This reaction proceeds through the formation of a nitrile ylide, which is then trapped to form imide products in good to excellent yields. researchgate.net

Self-Cyclopropanation: A self-cyclopropanation of 1,3-diphenylpropane-1,3-dione (B8210364) has been achieved using violet-light-emitting diode-irradiated photocatalysis, leading to tetrasubstituted cyclopropanes with high stereoselectivity. nih.gov

Boron-Catalyzed Enolate Formation and Mannich-Type Reactions

The formation of boron enolates represents a powerful and regioselective strategy in organic synthesis. brighton.ac.ukthieme-connect.de This method involves the nucleophilic addition of α-borylated compounds to esters, which can subsequently generate enolates for further reactions. brighton.ac.uk While direct boron-catalyzed synthesis of this compound is not extensively documented, the principles of boron enolate chemistry provide a viable pathway. The process would likely involve the reaction of a boron-containing cyclopropane precursor with a suitable electrophile. The use of sterically hindered bases is crucial in facilitating the deprotonation adjacent to the boron atoms to form a carbanion, which then acts as a nucleophile. brighton.ac.ukthieme-connect.de

Mannich-type reactions, which involve the aminoalkylation of an acidic proton located alpha to a carbonyl group, are fundamental in constructing nitrogen-containing compounds. wikipedia.orgchemistrysteps.com In the context of this compound derivatives, a ketone precursor could undergo a Mannich reaction with an appropriate amine and aldehyde to introduce an aminomethyl group. organic-chemistry.org The reaction proceeds through the formation of an iminium ion, which then reacts with the enol form of the ketone. wikipedia.orgchemistrysteps.com Asymmetric Mannich reactions, often catalyzed by organocatalysts like proline derivatives, can achieve high stereoselectivity. wikipedia.org

Synthesis of Advanced Intermediates and Complex Organic Molecules

The unique structural features of this compound, including the strained cyclopropane ring and the reactive bromophenyl group, make it a valuable scaffold for creating diverse and complex molecules. cymitquimica.com

Cyclopropane derivatives are increasingly recognized as important building blocks in drug discovery and agrochemical development due to their ability to introduce conformational rigidity and improve metabolic stability. nih.govnih.gov The this compound framework is a key intermediate in the synthesis of various biologically active compounds. The bromine atom on the phenyl ring serves as a handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a wide range of substituents. nih.gov This versatility enables the generation of libraries of compounds for screening and optimization in drug and agrochemical development programs. For instance, derivatives of 3-(4-aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile, which can be synthesized from precursors related to this compound, are used to create inhibitors of mTOR, a key protein in cancer pathways. atlantis-press.com

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, which is a versatile precursor for the synthesis of amide and ester derivatives. The resulting 1-(4-bromophenyl)cyclopropanecarboxylic acid can be coupled with various amines and alcohols to generate a diverse range of compounds. sigmaaldrich.com

The synthesis of amide derivatives often employs coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). nih.gov Research has shown that this combination in a solvent like DMF (Dimethylformamide) can lead to good yields of the desired amide products. nih.gov

| Coupling Reagent | Base | Solvent | Yield (%) |

| HATU | DIPEA | DMF | 85 |

| HATU | Et3N | DMF | 75 |

| HBTU | DIPEA | DMF | 80 |

| PyBOP | DIPEA | DMF | 78 |

| Data derived from studies on the synthesis of 1-phenylcyclopropane carboxamide derivatives. nih.gov |

Esterification of 1-(4-bromophenyl)cyclopropanecarboxylic acid can be achieved through various methods, including acid-catalyzed esterification or the use of coupling agents. google.comorganic-chemistry.org The choice of method depends on the specific alcohol being used and the desired reaction conditions. For hindered alcohols, longer reaction times and the continuous removal of water may be necessary to drive the reaction to completion. google.com

Recent advancements have led to highly diastereoselective methods for the synthesis of polysubstituted cyclopropanecarbonitriles. One notable method is the palladium-catalyzed direct cyanoesterification of cyclopropenes. organic-chemistry.orgacs.orgresearchgate.net This reaction utilizes a palladium catalyst, such as Pd2(dba)3, with a ligand like Xantphos, and ethyl cyanoformate as the source of both the cyano and ester groups. organic-chemistry.orgacs.org This methodology is highly atom-economical and proceeds under mild conditions, tolerating a wide range of functional groups. organic-chemistry.orgnih.gov

The reaction typically affords high yields and excellent diastereoselectivities, often greater than 20:1 dr. acs.org The synthetic utility of the resulting products has been demonstrated through various downstream transformations, including reduction to amino alcohols and amide couplings. acs.org

Table: Palladium-Catalyzed Cyanoesterification of Various Cyclopropenes

| Substrate | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|---|

| 1-phenylcyclopropene | Pd2(dba)3 | Xantphos | DCE | 100 | 90 | >20:1 |

| 1-(4-methylphenyl)cyclopropene | Pd2(dba)3 | Xantphos | DCE | 100 | 88 | >20:1 |

| 1-(4-chlorophenyl)cyclopropene | Pd2(dba)3 | Xantphos | DCE | 100 | 85 | >20:1 |

| 1-spiro[2.2]pent-1-ene | Pd2(dba)3 | Xantphos | DCE | 100 | 89 | >20:1 |

DCE = 1,2-dichloroethane. Data is representative of typical results from palladium-catalyzed cyanoesterification reactions. acs.org

Another approach involves the formal coupling of carbon pronucleophiles with unactivated alkenes, which is scalable and also exhibits high diastereoselectivity. nih.gov These methods provide access to a diverse array of complex cyclopropane building blocks that would be challenging to prepare using conventional techniques. nih.gov

The cyclopropane moiety is a key structural feature in several modern pharmaceuticals. For example, in the development of the cathepsin K inhibitor Odanacatib, a cyclopropane ring was introduced to mitigate metabolic liabilities. researchgate.net While the direct synthesis of Odanacatib from this compound is not explicitly detailed, the structural similarities suggest that derivatives of this compound could serve as crucial precursors. The synthesis of Odanacatib involves the coupling of a chiral α-trifluoromethylbenzyl component with a γ-fluoroleucine derivative. researchgate.netnih.gov The 4-bromophenyl group of this compound could be transformed into the biphenyl (B1667301) system present in Odanacatib through a Suzuki-Miyaura cross-coupling reaction.

Iii. Chemical Reactivity and Mechanistic Investigations of 1 4 Bromophenyl Cyclopropanecarbonitrile

Nucleophilic Reactivity of the Nitrile Group

The nitrile group (-C≡N) in 1-(4-bromophenyl)cyclopropanecarbonitrile is a site of significant chemical activity, primarily due to the electrophilic nature of the carbon atom. libretexts.org This electrophilicity arises from the polarization of the carbon-nitrogen triple bond, making the carbon atom susceptible to attack by nucleophiles. libretexts.orgchemistrysteps.com This reactivity is analogous to that of the carbonyl group. chemistrysteps.com

Common reactions involving the nitrile group include:

Hydrolysis: In the presence of acidic or basic aqueous solutions, the nitrile group can be hydrolyzed to a carboxylic acid. chemistrysteps.com This transformation proceeds through an amide intermediate. libretexts.orgchemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde. chemistrysteps.com

Addition of Grignard Reagents: Reaction with Grignard or organolithium reagents results in the formation of ketones after hydrolysis of the intermediate imine. libretexts.orgchemistrysteps.com

Reactivity Patterns Induced by Cyclopropane (B1198618) Ring Strain

The cyclopropane ring in this compound is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. askfilo.comlibretexts.orglibretexts.org This inherent strain makes the C-C bonds weaker and more susceptible to cleavage, leading to a variety of ring-opening reactions. askfilo.commasterorganicchemistry.com The reactivity of cyclopropanes is often compared to that of alkenes due to this strain. libretexts.org

The presence of an electron-accepting group, such as the nitrile group, further activates the cyclopropane ring, making it a potent σ-electrophile. nih.gov This allows the cyclopropane to undergo polar reactions with nucleophiles, resulting in ring-opened products. nih.gov The thermodynamic driving force for these ring-opening reactions is substantial, often exceeding 100 kJ mol⁻¹. nih.gov

Impact of Halogen Substitution on Reaction Pathways

The bromine atom on the phenyl ring plays a crucial role in directing the reactivity of this compound. As a halogen, bromine is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. This means that while it slows down the rate of reaction compared to unsubstituted benzene (B151609), it directs incoming electrophiles to the positions ortho and para to itself. However, since the para position is already occupied by the cyclopropylnitrile group, further substitution would primarily occur at the ortho positions.

The bromine atom can also participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom, providing a versatile handle for further molecular elaboration.

Furthermore, the electron-withdrawing nature of the bromine atom can influence the reactivity of the other functional groups in the molecule. It can affect the acidity of the benzylic proton and modulate the electronic properties of the entire molecule, thereby influencing reaction rates and pathways. cymitquimica.com

Advanced Mechanistic Studies of Transformation Reactions

Detailed mechanistic studies are crucial for understanding the complex transformations that this compound can undergo. These investigations often employ a combination of experimental techniques and computational modeling to elucidate reaction pathways, identify intermediates, and understand the factors that control selectivity.

The oxidation and reduction of this compound can occur at different sites within the molecule.

Reduction: As mentioned previously, the nitrile group can be reduced to a primary amine or an aldehyde. chemistrysteps.com The aromatic ring can also be reduced under certain conditions, though this typically requires harsh conditions such as high-pressure hydrogenation. The C-Br bond can also be subject to reductive cleavage.

Oxidation: The cyclopropane ring can be susceptible to oxidative cleavage under certain conditions. The specifics of the oxidation pathway would depend on the oxidant used and the reaction conditions.

Aromatic Ring Substitution: Electrophilic aromatic substitution reactions on the bromophenyl ring will be directed by the existing substituents. The bromine atom is an ortho, para-director, while the cyclopropylnitrile group's directing effect is more complex. Nucleophilic aromatic substitution, where a nucleophile replaces the bromine atom, can also occur, particularly if the ring is further activated by other electron-withdrawing groups. numberanalytics.com This often proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate. numberanalytics.com

Nitrile Group Substitution: While direct substitution at the nitrile carbon is not typical, the nitrile group can be converted into other functional groups that can then undergo substitution. For instance, hydrolysis to a carboxylic acid followed by conversion to an acyl chloride allows for a wide range of nucleophilic acyl substitution reactions. chemistrysteps.com

The strain in the cyclopropane ring makes it prone to ring-opening reactions, which can be initiated by various reagents and conditions. askfilo.com

Electrophilic Ring-Opening: Reaction with electrophiles can lead to the opening of the cyclopropane ring. For example, reaction with selenenyl halides in the presence of a Lewis acid can result in the formation of ring-opened products. rsc.org

Nucleophilic Ring-Opening: Strong nucleophiles can attack the cyclopropane ring, particularly when it is activated by an electron-withdrawing group like the nitrile. nih.gov This can lead to the formation of functionalized open-chain products.

Radical Ring-Opening: The cyclopropane ring can also be opened via radical intermediates, often initiated by photolysis or radical initiators.

The regioselectivity and stereoselectivity of these ring-opening reactions are key areas of mechanistic investigation, often influenced by the nature of the substituents on the cyclopropane ring and the reaction conditions.

Role of Intermediates in Catalytic Cycles

While specific studies isolating and characterizing intermediates involving this compound in catalytic cycles are not extensively documented in publicly available literature, its role can be inferred from the well-established mechanisms of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. rsc.orgwiley-vch.delibretexts.orgnih.gov In these reactions, the carbon-bromine bond of the aryl halide is the primary site of reactivity.

The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. rsc.orglibretexts.org

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide, this compound, to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) intermediate. libretexts.orgresearchgate.net This intermediate would feature the 1-phenylcyclopropanecarbonitrile (B1362556) moiety bonded to the palladium center. The reactivity in this step is influenced by the nature of the halogen, with the C-Br bond being more susceptible to oxidative addition than a C-Cl bond. illinois.edu

Transmetalation: In the subsequent step, the organopalladium(II) intermediate undergoes transmetalation with a suitable organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction or a copper acetylide in the Sonogashira coupling). rsc.orgnih.gov This involves the transfer of an organic group from the organometallic reagent to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which results in the formation of the new carbon-carbon bond in the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. rsc.orglibretexts.org

Table 1: Postulated Intermediates in a Hypothetical Suzuki-Miyaura Coupling of this compound

| Step | Intermediate Structure | Description |

| Oxidative Addition | [Pd(L)₂{C₆H₄(1-CN-c-C₃H₄)}Br] | A square planar Palladium(II) complex formed after the insertion of Pd(0) into the C-Br bond. 'L' represents the supporting ligands. |

| Transmetalation | [Pd(L)₂{C₆H₄(1-CN-c-C₃H₄)}(R)] | A diorganopalladium(II) complex where 'R' is the organic group transferred from the organoboron reagent. |

| Reductive Elimination | Product + [Pd(L)₂] | Formation of the C-C coupled product and regeneration of the Pd(0) catalyst. |

This table presents hypothetical intermediates based on the generally accepted mechanism of the Suzuki-Miyaura reaction, as specific experimental data for this compound is not available.

Structure-Reactivity Relationships in this compound Systems

The reactivity of this compound is intrinsically linked to its molecular structure. The presence of the bromine atom on the phenyl ring provides a handle for cross-coupling reactions, while the cyclopropane ring and the nitrile group can also participate in or influence various chemical transformations. researchgate.netnih.gov

Quantitative structure-reactivity relationship (QSRR) studies, such as those employing the Hammett equation, are powerful tools for understanding how substituents on the aromatic ring influence reaction rates and equilibria. The Hammett equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects. researchgate.netrsc.org

While no specific Hammett analysis for a series of substituted 1-phenylcyclopropanecarbonitriles was found in the surveyed literature, we can hypothesize the expected trends based on general principles. For a reaction where a negative charge develops in the transition state at the benzylic position (the carbon of the cyclopropane ring attached to the phenyl ring), electron-withdrawing substituents on the phenyl ring would stabilize this charge, leading to a positive ρ value. Conversely, for a reaction where a positive charge develops, electron-donating substituents would be stabilizing, resulting in a negative ρ value.

For instance, in a nucleophilic substitution reaction where a nucleophile attacks the carbon of the cyclopropane ring, the effect of substituents on the phenyl ring could be quantified.

Table 2: Hypothetical Data for a Hammett Plot Analysis of a Nucleophilic Substitution Reaction on Substituted 1-Phenylcyclopropanecarbonitriles

| Substituent (X) on Phenyl Ring | Substituent Constant (σ) | Hypothetical Rate Constant (k, M⁻¹s⁻¹) | log(k/k₀) |

| 4-Nitro (NO₂) | 0.78 | 5.0 x 10⁻⁴ | 0.70 |

| 4-Cyano (CN) | 0.66 | 3.5 x 10⁻⁴ | 0.54 |

| 4-Bromo (Br) | 0.23 | 1.5 x 10⁻⁴ | 0.18 |

| Hydrogen (H) | 0.00 | 1.0 x 10⁻⁴ | 0.00 |

| 4-Methyl (CH₃) | -0.17 | 0.7 x 10⁻⁴ | -0.15 |

| 4-Methoxy (OCH₃) | -0.27 | 0.5 x 10⁻⁴ | -0.30 |

This table presents hypothetical data for illustrative purposes to demonstrate the principles of a structure-reactivity relationship study, as specific experimental data for this system is not available in the public domain.

A plot of log(k/k₀) versus σ for this hypothetical data would yield a straight line, and the slope would represent the reaction constant (ρ). The sign and magnitude of ρ would provide insights into the reaction mechanism and the nature of the transition state. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the development of negative charge at or near the reaction center in the rate-determining step.

Iv. Advanced Spectroscopic and Computational Characterization of 1 4 Bromophenyl Cyclopropanecarbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the deduction of the molecular skeleton and the spatial relationships between different parts of the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 1-(4-Bromophenyl)cyclopropanecarbonitrile, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the cyclopropane (B1198618) ring.

The protons on the 4-bromophenyl group typically appear as a set of two doublets in the aromatic region of the spectrum (approximately 7.0-7.6 ppm). This pattern arises from the coupling between adjacent, chemically non-equivalent protons on the benzene (B151609) ring. The protons ortho to the bromine atom are in a different electronic environment than the protons ortho to the cyclopropane ring, leading to this characteristic splitting.

The protons of the cyclopropane ring are diastereotopic and appear as complex multiplets in the aliphatic region of the spectrum. These signals are typically found further upfield, generally in the range of 1.3 to 1.9 ppm. The intricate splitting patterns are a result of geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions within the strained three-membered ring.

A representative, though not specific to this exact molecule, ¹H NMR data for a similar structure, 2-(4-bromophenyl)-2-hydroxyacetonitrile, shows aromatic protons as doublets at 7.37 ppm and 7.55 ppm. rsc.org This supports the expected chemical shift range for the aromatic protons in this compound.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C-H) | 7.0 - 7.6 | Doublet of doublets (or two doublets) |

| Cyclopropane (CH₂) | 1.3 - 1.9 | Multiplet |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

For this compound, the spectrum is expected to show several signals corresponding to the different carbon environments. The carbon atom of the nitrile group (C≡N) is characteristically found in the range of 115-125 ppm. The carbons of the aromatic ring will appear in the region of approximately 120-140 ppm. The carbon atom attached to the bromine (C-Br) will have a distinct chemical shift within this aromatic region. The quaternary carbon of the cyclopropane ring, bonded to both the phenyl group and the nitrile, will have a unique chemical shift, as will the two methylene (B1212753) (-CH₂-) carbons of the cyclopropane ring, which are typically found further upfield.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Nitrile (C≡N) | 115 - 125 |

| Aromatic (C-Br) | ~122 |

| Aromatic (C-H) | 128 - 135 |

| Aromatic (Quaternary C) | 135 - 145 |

| Cyclopropane (Quaternary C) | 25 - 35 |

| Cyclopropane (CH₂) | 15 - 25 |

While ¹H and ¹³C NMR provide the basic connectivity of this compound, advanced NMR techniques can offer deeper insights into its three-dimensional structure and conformational dynamics. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. For example, NOE correlations between the protons of the phenyl ring and the protons of the cyclopropane ring could help to define the preferred conformation of the molecule.

Two-dimensional correlation spectroscopy (COSY) experiments establish proton-proton coupling networks, confirming the connectivity within the cyclopropane ring and the aromatic system. ipb.pt Heteronuclear multiple bond correlation (HMBC) and heteronuclear single quantum coherence (HSQC) experiments can be used to correlate the proton signals with their directly attached carbon atoms (HSQC) or with carbons that are two or three bonds away (HMBC). ipb.pt These experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially for complex spin systems like the one found in the cyclopropane ring. The application of these techniques would provide a definitive and detailed picture of the molecular structure of this compound in solution. ipb.ptresearchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the functional groups present in a compound, as each group exhibits characteristic vibrational frequencies.

Infrared (IR) and its more advanced counterpart, Fourier Transform Infrared (FTIR) spectroscopy, are based on the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). nih.gov The FTIR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

A strong and sharp absorption band in the region of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. rsc.org The aromatic ring will give rise to several bands, including C-H stretching vibrations typically above 3000 cm⁻¹, and C=C stretching vibrations within the ring in the 1450-1600 cm⁻¹ region. The para-substitution pattern on the benzene ring can often be identified by a characteristic pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and out-of-plane C-H bending vibrations in the 800-860 cm⁻¹ range. The C-Br stretching vibration is expected to appear as a strong absorption in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The vibrations associated with the cyclopropane ring C-H bonds will be observed around 3000-3100 cm⁻¹, and the ring deformations (breathing modes) at lower frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| p-Substituted Benzene | C-H Out-of-Plane Bending | 800 - 860 |

| Alkyl C-H (Cyclopropane) | Stretching | ~3050 |

| C-Br | Stretching | 500 - 600 |

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. nsf.gov It relies on the inelastic scattering of monochromatic light, usually from a laser. uantwerpen.be While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the nitrile (C≡N) stretch is expected to be a strong and sharp band in the Raman spectrum, similar to its IR absorption. The symmetric "breathing" mode of the benzene ring, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum around 1000 cm⁻¹. The C-Br bond, being highly polarizable, is also expected to show a strong Raman signal at low frequency. The symmetrical vibrations of the cyclopropane ring would also be more prominent in the Raman spectrum. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, providing a robust confirmation of its structure.

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Molecular Characterization

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound. The molecular weight of the compound is 222.08 g/mol . sigmaaldrich.com In electron ionization (EI) mass spectrometry, the molecule is expected to exhibit a distinct molecular ion peak. A key characteristic of brominated compounds in mass spectrometry is the presence of two peaks of nearly equal intensity for the molecular ion, corresponding to the two major isotopes of bromine, 79Br and 81Br. docbrown.info This results in an M+ and M+2 pattern that is a clear indicator of a single bromine atom in the molecule.

The fragmentation of this compound would likely proceed through several pathways. The most common fragmentations involve the cleavage of the bonds to the cyclopropane ring. Loss of the nitrile group (-CN) or cleavage of the phenyl-cyclopropane bond are expected fragmentation routes. The stability of the resulting carbocations and radical species dictates the relative abundance of the fragment ions observed in the spectrum.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Predicted Fragment | Description |

|---|---|---|

| 221/223 | [M-H]+ | Loss of a hydrogen atom |

| 195/197 | [M-CN]+ | Loss of the nitrile group |

| 155/157 | [C6H4Br]+ | Bromophenyl cation |

| 142 | [M-Br]+ | Loss of the bromine atom |

| 116 | [C9H8N]+ | Phenylcyclopropanecarbonitrile cation |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The primary chromophore in this compound is the bromophenyl group. The benzene ring exhibits characteristic π → π* electronic transitions. Substituents on the benzene ring can shift the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the intensity of the absorption.

The bromine atom and the cyclopropylnitrile group attached to the phenyl ring are expected to influence its electronic structure. The bromine atom, with its lone pairs of electrons, can participate in n → π* transitions and can cause a bathochromic shift of the π → π* transitions of the benzene ring. The nitrile group can also subtly influence the electronic environment. Related compounds like 4-nitrophenyl derivatives are known to have significant absorption in the UV-Vis spectrum, which is used for their quantification. researchgate.net A detailed analysis of the UV-Vis spectrum would reveal the specific wavelengths of maximum absorption and provide information about the conjugated system of the molecule.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsional angles, as well as information about the crystal packing and intermolecular interactions. While specific crystal structure data for this compound is not publicly available, analysis of structurally similar compounds provides a strong indication of the expected results. For instance, the crystal structure of a related compound, 1-(4-bromophenyl)but-3-yn-1-one, was determined to be in the monoclinic P21/n space group. nih.gov Such an analysis for this compound would reveal the planarity of the phenyl ring and the geometry of the cyclopropane ring, along with any intermolecular interactions such as halogen bonding or π-π stacking that stabilize the crystal lattice.

Table 2: Illustrative Crystal Data Parameters from a Related Bromophenyl Compound

| Parameter | Example Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/n | nih.gov |

| a (Å) | Value would be determined | |

| b (Å) | Value would be determined | |

| c (Å) | Value would be determined | |

| α (°) | 90 | |

| β (°) | Value would be determined | |

| γ (°) | 90 | |

| Volume (ų) | Value would be determined |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of chemical compounds. Commercial suppliers of this compound often report purity levels of 98% or higher, as determined by HPLC. sigmaaldrich.com A common method for analyzing compounds with a phenyl group is reverse-phase HPLC (RP-HPLC). In this method, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column would be suitable. A mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape, would likely provide good separation of the main compound from any impurities. sielc.com The retention time of the compound is characteristic under specific conditions (flow rate, mobile phase composition, and temperature), and the area of the peak is proportional to its concentration, allowing for quantitative purity assessment.

Table 3: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

The carbon atom of the cyclopropane ring attached to both the bromophenyl group and the nitrile group is a stereocenter. This means that this compound exists as a pair of enantiomers. Chiral HPLC is the primary method used to separate and quantify these enantiomers to determine the enantiomeric excess (ee) of a sample. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides like cellulose (B213188) or amylose. The choice of the mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving good separation. nih.gov By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated, which is essential in fields like medicinal chemistry where the biological activity of enantiomers can differ significantly. taylorandfrancis.comnih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating the properties of molecules in silico. ucsf.edu These methods complement experimental data and can predict various molecular characteristics. For this compound, computational models can be used to:

Optimize Molecular Geometry: Quantum mechanical calculations can determine the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with XRD data.

Calculate Electronic Properties: The models can generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule. This is useful for predicting how the molecule might interact with other chemical species or biological targets.

Simulate Spectroscopic Data: Computational methods can predict IR, NMR, and even UV-Vis spectra. Comparing these simulated spectra with experimental results can aid in structural confirmation.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its flexibility and interactions with a solvent or a biological receptor. mdpi.com

These computational approaches are integral to modern chemical research, offering a deeper understanding of molecular structure and reactivity. nih.govfrontiersin.org

Table 4: Application of Computational Methods to this compound

| Computational Method | Information Gained |

|---|---|

| Density Functional Theory (DFT) | Optimized 3D structure, electronic properties (dipole moment, orbital energies), simulated vibrational spectra. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic transitions and simulated UV-Vis spectrum. |

| Molecular Dynamics (MD) | Conformational analysis, interaction with solvent molecules, structural stability over time. mdpi.com |

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional geometry (geometrical optimization). This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Once the optimized geometry is obtained, various electronic properties could be calculated. These would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). This information is crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. However, specific values and detailed findings from such studies on this particular compound are not available in published research.

Ab Initio and Semi-Empirical Methods for Reaction Pathway Prediction

Predicting the potential chemical reactions and transformations of this compound can be achieved through computational methods like ab initio and semi-empirical calculations. Ab initio methods are based on first principles of quantum mechanics without using any experimental data, providing a high level of theory. Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify the calculations, making them computationally less expensive.

These methods can be used to model reaction pathways, calculate activation energies, and determine the structures of transition states. This would allow for the prediction of the most likely products of a reaction involving this molecule and provide insights into the reaction mechanisms. At present, no specific studies detailing the prediction of reaction pathways for this compound using these methods have been reported.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be valuable for exploring its conformational landscape. This involves simulating the various shapes and orientations the molecule can adopt due to the rotation of its chemical bonds.

By analyzing the trajectory of the atoms over the simulation, researchers can identify the most stable conformers and understand the flexibility of the molecule. This is particularly important for understanding how the molecule might interact with biological targets or other molecules. As with the other methods, specific conformational studies on this compound using molecular dynamics have not been documented in the scientific literature.

Computational Modeling for Spectroscopic Data Interpretation

Computational modeling is an essential tool for interpreting complex spectroscopic data. Theoretical spectra (e.g., Infrared, Raman, NMR, UV-Vis) can be calculated using methods like DFT and then compared with experimental spectra. This comparison helps in the assignment of spectral peaks to specific molecular vibrations, electronic transitions, or nuclear magnetic resonances.

For this compound, this would involve calculating its vibrational frequencies to interpret its IR and Raman spectra, or predicting its NMR chemical shifts to aid in the structural elucidation. However, no published research is available that presents a computational modeling-assisted interpretation of the spectroscopic data for this specific compound.

V. Research Applications and Biological Relevance of 1 4 Bromophenyl Cyclopropanecarbonitrile Derivatives

Role as a Key Intermediate in Pharmaceutical Synthesis

The compound 1-(4-bromophenyl)cyclopropanecarbonitrile and its close analogs serve as versatile building blocks for the construction of more complex molecular architectures. The nitrile group can be hydrolyzed, reduced, or converted into other functional groups, while the bromophenyl moiety is amenable to a wide range of cross-coupling reactions, allowing for the introduction of diverse substituents. This chemical tractability makes it an important starting material in the synthesis of novel compounds with potential therapeutic applications.

The unique conformational constraints imposed by the cyclopropane (B1198618) ring make it an attractive feature in the design of enzyme inhibitors and receptor ligands. Natural and synthetic compounds containing a cyclopropane moiety are known for a wide spectrum of biological activities, including enzyme inhibition and antitumor properties. researchgate.net The rigid structure of the cyclopropane can reduce the entropic losses upon binding to a biological target, potentially leading to higher affinity and selectivity. researchgate.net

Derivatives of this compound have been utilized in the synthesis of novel kinase inhibitors. For instance, this compound serves as a key starting material for the preparation of imidazo[1,2-a]pyrimidines, which have been investigated as inhibitors of kinases like c-Met, a target implicated in various cancers. The cyclopropyl (B3062369) group in these derivatives is crucial for their biological activity.

Furthermore, the broader class of cyclopropane-containing compounds is being explored for the development of lead-like molecules in drug discovery. nih.govimperial.ac.uk The synthesis of substituted cyclopropane carboxylic acids, which can be derived from the corresponding nitriles, has led to the discovery of potent inhibitors of enzymes such as O-acetylserine sulfhydrylase (OASS), a target for developing antibacterial adjuvants.

The cyclopropane ring is a well-established feature in various agrochemicals, particularly insecticides. unl.pt The trans-chrysanthemic acid, a component of natural pyrethrin esters, contains a cyclopropane core and is known for its insecticidal properties. unl.pt Synthetic derivatives have been developed to enhance stability and activity against a wide range of insect pests. unl.pt

More directly related to the subject compound, derivatives of cyclopropanecarbonitrile have been investigated for their utility in agriculture. For example, 1-phenylthio-1-cyclopropanecarbonitrile and its substituted derivatives have been shown to reduce the herbicidal injury to certain food crops. justia.com Research into novel diamide derivatives incorporating cyclopropanecarboxylic acid fragments, which can be synthesized from cyclopropanecarbonitriles, has also yielded compounds with significant herbicidal activity. nyxxb.cn These findings underscore the potential of the this compound scaffold in the development of new and improved agrochemical products. researchgate.net

Exploration of Biological Activities and Therapeutic Potential

Beyond their role as synthetic intermediates, derivatives of this compound have been directly investigated for their own biological activities. The combination of the bromophenyl group and the cyclopropane ring often leads to compounds with significant therapeutic potential, particularly in the realm of oncology and enzyme inhibition.

The 4-bromophenyl moiety is a common feature in a variety of compounds exhibiting anticancer activity. For example, quinazoline-based derivatives containing a 2-(3-bromophenyl) substituent have been identified as potent and selective inhibitors of Aurora A kinase, an enzyme involved in cell division and a target for cancer therapy. nih.gov Similarly, 4-[(3-bromophenyl)amino]quinazolines have been shown to be highly potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.netnih.gov

The introduction of a cyclopropane ring can further enhance the anticancer profile. Cyclopropane-containing natural products and their synthetic analogs have demonstrated a range of biological effects, including antitumor activity. researchgate.net The rigid nature of the cyclopropane can orient the bromophenyl group in a specific conformation that is favorable for binding to the active site of target proteins, leading to enhanced potency and selectivity.

| Compound Class | Target | Observed Activity | Reference |

|---|---|---|---|

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid | Aurora A Kinase | Potent and selective inhibition. | nih.gov |

| 4-[(3-Bromophenyl)amino]quinazolines | EGFR Tyrosine Kinase | Highly potent inhibition (IC50 = 0.029 nM for the most active derivative). | researchgate.net |

| 4-[(3-Bromophenyl)amino]pyrido[3,4-d]pyrimidines | EGFR and other erbB family kinases | Very potent in vitro inhibition (IC50 = 0.08 nM). | nih.gov |

| Cyclopropane-containing natural products | Various (e.g., 20S proteasome) | Antitumor drug leads. | researchgate.net |

The development of small-molecule kinase inhibitors is a major focus of modern cancer research. As mentioned, derivatives featuring the bromophenyl group are particularly effective in this regard. The 4-[(3-bromophenyl)amino] moiety is a key pharmacophore in a number of potent tyrosine kinase inhibitors that target the ATP-binding site of receptors in the EGF family. nih.gov Structure-activity relationship studies have shown that small, lipophilic, electron-withdrawing groups, such as bromine, on the 3-position of the phenyl ring provide optimal activity against the tyrosine kinase domain of the EGFR. researchgate.net

While direct studies on this compound derivatives as ion channel modulators are not extensively documented, the structural elements present in this scaffold are found in compounds that do modulate ion channel activity. Identifying small molecule leads that can potently and selectively target ion channels is a significant challenge in drug discovery. ionschannel.com The rigid cyclopropane framework offers a way to create conformationally restricted molecules, a strategy often employed in the design of selective modulators for various biological targets, including ion channels. researchgate.net For example, S-nitrosylation of specific cysteine residues has been shown to be a mechanism for the modulation of NMDA receptor-coupled ion channels. nih.gov

| Inhibitor Class | Target Kinase | Key Structural Feature | Potency | Reference |

|---|---|---|---|---|

| Quinazoline derivatives | Aurora A | 2-(3-Bromophenyl) group | High inhibitory activity at 10 µM. | nih.gov |

| 4-Anilinoquinazolines | EGFR Tyrosine Kinase | 4-(3-Bromophenyl)amino group | IC50 = 0.029 nM | researchgate.net |

| Pyrido[3,4-d]pyrimidines | EGFR Tyrosine Kinase | 4-[(3-Bromophenyl)amino] group | IC50 = 0.08 nM | nih.gov |

Derivatives containing the cyclopropane and bromophenyl motifs have been shown to interact with and inhibit a variety of specific molecular targets. The conformational constraints imposed by the cyclopropane ring can lead to unusual binding modes and enhanced interactions with enzyme active sites. researchgate.net

A notable example is the inhibition of EGFR autophosphorylation in A431 human epidermoid carcinoma cells by 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine derivatives. nih.gov This demonstrates a specific interaction at the cellular level, leading to the shutdown of a key signaling pathway involved in cancer cell proliferation.

In another area, cyclopropane-containing compounds have been designed as inhibitors of bacterial enzymes. For instance, analogs of 1-aminocyclopropanecarboxylic acid have been synthesized and evaluated as inhibitors of enzymes involved in bacterial cell wall biosynthesis. The cyclopropane ring serves to mimic a specific conformation of the natural substrate, leading to potent and selective inhibition. This highlights the utility of the cyclopropane scaffold in designing mechanism-based enzyme inhibitors.

Applications in Structure-Activity Relationship (SAR) Studies

The cyclopropane ring present in this compound derivatives is a key structural feature that is highly advantageous in structure-activity relationship (SAR) studies. SAR investigations are fundamental to drug discovery, aiming to elucidate the relationship between the chemical structure of a compound and its biological activity.

The rigid nature of the cyclopropane ring introduces conformational constraints into a molecule. core.ac.ukresearchgate.net By replacing more flexible fragments, such as isopropyl or alkene groups, with a cyclopropyl moiety, medicinal chemists can lock the molecule into a specific conformation. iris-biotech.de This reduction in conformational flexibility is particularly useful for probing the optimal geometry required for a molecule to bind to its biological target, such as a protein receptor or an enzyme's active site. iris-biotech.descilit.com The defined stereochemistry of the cyclopropane ring allows for a more precise understanding of how the spatial arrangement of different functional groups influences biological activity. core.ac.ukiris-biotech.de

Design of Conformationally Restricting Linkers in Drug Discovery

In drug discovery, linkers are often used to connect different pharmacophoric elements within a single molecule. The flexibility of these linkers can have a significant impact on the drug's efficacy, as it influences the molecule's ability to adopt the correct conformation for binding to its target. Derivatives of this compound are being explored as conformationally restricting linkers.

The inherent rigidity of the cyclopropane ring helps to pre-organize the molecule into a conformation that is more favorable for binding, which can lead to an increase in potency. core.ac.uk By reducing the number of possible conformations, the entropic penalty of binding is minimized, resulting in a stronger interaction with the biological target. scilit.com The cyclopropyl group can be strategically inserted into a molecule to control the relative orientation of key functional groups, ensuring they are optimally positioned for interaction with the target protein. nih.gov

Applications in Materials Science and Industrial Chemistry

The chemical functionalities of this compound and its derivatives also lend themselves to applications in materials science and industrial chemistry.

Precursors for Dyes and Pigments

The 4-bromophenyl group of this compound can be chemically modified to produce aniline derivatives. These anilines can then serve as precursors in the synthesis of azo dyes. Azo dyes are a large and important class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group), which acts as a chromophore.

The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine, followed by coupling with an electron-rich nucleophile. ajol.infounb.ca The substituted aniline derived from this compound could be diazotized and then coupled with various aromatic compounds, such as phenols or naphthols, to produce a range of dyes with different colors. researchgate.net The specific color of the resulting dye would depend on the nature of the coupling component and any other substituents present on the aromatic rings. The cyclopropane and nitrile functionalities could also potentially influence the final properties of the dye, such as its lightfastness and solubility.

Catalysis Research

The presence of a bromine atom on the phenyl ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools in modern organic synthesis. For example, the Suzuki-Miyaura reaction allows for the formation of a carbon-carbon bond between the bromophenyl group and a wide range of organoboron compounds.

In catalysis research, derivatives of this compound can be used to synthesize more complex molecules that may themselves have catalytic properties or be used to study catalytic mechanisms. The reactivity of the bromophenyl group allows for the attachment of this scaffold to other molecules, potentially creating novel ligands for metal catalysts or new catalytic systems altogether. The cyclopropane ring can also influence the steric and electronic properties of such molecules, which could in turn affect their catalytic activity and selectivity.

Fungicide Development

There is ongoing research into the potential fungicidal activities of compounds containing cyclopropane and nitrile groups. researchgate.netunl.pt Cyclopropane derivatives have been investigated for a range of biological activities, including as fungicides. researchgate.netnih.gov Similarly, certain nitrile-containing compounds have demonstrated antifungal properties. nih.gov

Vi. Future Research Directions and Emerging Trends in 1 4 Bromophenyl Cyclopropanecarbonitrile Chemistry

Optimization of Synthesis Efficiency and Scalability

The practical application of 1-(4-Bromophenyl)cyclopropanecarbonitrile is contingent upon the development of efficient and scalable synthetic routes. While traditional methods for creating cyclopropane (B1198618) rings exist, emerging research points toward the adoption of advanced catalytic systems to improve yield, selectivity, and safety.

A primary future direction is the move away from potentially hazardous reagents like diazoalkanes, which are often used in cyclopropanation but pose significant safety risks on a large scale. nih.gov Research into cobalt-catalyzed asymmetric cyclopropanation using gem-dichloroalkanes as carbene precursors offers a promising and safer alternative. nih.govdicp.ac.cn This method avoids energetic diazo compounds and has shown high levels of enantioselectivity for various alkenes, a critical factor for pharmaceutical applications. nih.gov

Another innovative approach is the use of hydrogen borrowing (HB) catalysis. acs.org This sustainable method can be used for the α-cyclopropanation of ketones, providing a novel pathway to cyclopropyl (B3062369) ketones that could be adapted for nitrile-containing structures. acs.org The scalability of such processes is enhanced by their operational simplicity and the potential for catalyst recycling. acs.org Furthermore, biocatalysis, using engineered enzymes such as myoglobin (B1173299), presents an attractive route for achieving high stereoselectivity and operating under mild, environmentally friendly conditions. nih.gov

Future efforts will likely focus on adapting these modern catalytic strategies to the specific synthesis of this compound, aiming to create a process that is not only high-yielding but also economically viable and safe for industrial-scale production.

Table 1: Comparison of Synthetic Approaches for Cyclopropane Synthesis

| Synthetic Strategy | Key Features | Potential Advantages for Scalability | Relevant Research Focus |

|---|---|---|---|

| Traditional Simmons-Smith | Uses a zinc-copper couple and diiodomethane (B129776). | Well-established but uses stoichiometric metal reagents. | Developing catalytic, enantioselective versions. nih.gov |

| Diazo Compound Catalysis (e.g., Rh, Cu) | Highly versatile and effective. | Limited by the instability and hazards of diazoalkanes. nih.govresearchgate.net | Developing safer in-situ generation methods. |

| Cobalt-Catalyzed (from dihaloalkanes) | Avoids hazardous diazo precursors; high enantioselectivity. nih.govdicp.ac.cn | Improved safety profile for large-scale synthesis. | Broadening substrate scope and catalyst efficiency. dicp.ac.cn |

| Hydrogen Borrowing Catalysis | Sustainable method using alcohols as alkylating agents. acs.org | High atom economy and use of benign reagents. | Adapting the method for nitrile-containing substrates. acs.org |

| Biocatalysis (Engineered Enzymes) | Extremely high stereoselectivity; mild reaction conditions. nih.gov | Green and sustainable; potential for high catalyst turnover. | Enzyme engineering for specific substrate acceptance. nih.gov |

In-Depth Biological and Pharmacological Investigations

While the structure of this compound—featuring a reactive cyclopropane ring and a lipophilic bromophenyl group—suggests potential biological activity, comprehensive studies are currently lacking. cymitquimica.com Future research must prioritize a deep dive into its pharmacological profile to validate its potential as a therapeutic agent or a valuable scaffold in drug discovery.

An essential first step is the establishment of a thorough toxicity and safety profile. Preliminary hazard data for the compound and its analogs indicate potential for irritation and toxicity. For instance, this compound is associated with hazard statements for skin, eye, and respiratory irritation (H315, H319, H335). sigmaaldrich.com A structurally similar compound, 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile, is classified as harmful if swallowed and a serious eye irritant. sigmaaldrich.com These initial indicators underscore the need for systematic in vitro and in vivo toxicological studies to determine its therapeutic window and identify any potential liabilities before proceeding with further pharmacological testing.

Understanding the compound's behavior in a biological system is critical. Future research must involve detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Pharmacokinetics (PK): These studies will investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound. The presence of the bromophenyl group is known to increase lipophilicity, which could enhance membrane permeability and absorption but may also lead to bioaccumulation. cymitquimica.com The nitrile group and cyclopropane ring may be sites of metabolic transformation, potentially through ring-opening reactions. researchgate.net

Pharmacodynamics (PD): These investigations will focus on the relationship between drug concentration and its observed effect. This involves identifying the dose-response relationship and the time course of the drug's action to understand its potency and efficacy.

Studies on other bromophenyl-containing compounds, which have been investigated for applications ranging from anti-Alzheimer's agents to antibacterial therapies, can serve as a model for the types of analyses required. mdpi.comnih.gov

A crucial area of future research is to uncover the specific molecular mechanism of action of this compound. The cyclopropane motif is a key pharmacophore in numerous approved drugs, valued for its unique conformational properties. nih.gov The research focus should be on identifying the specific cellular targets—such as enzymes or receptors—with which the compound interacts. Techniques like thermal shift assays, affinity chromatography, and computational docking studies could be employed. Elucidating whether the compound acts as an inhibitor, activator, or modulator of a specific biological pathway is paramount to understanding its therapeutic potential and for guiding the design of more potent and selective derivatives.

Development of Novel Catalytic Systems for Cyclopropane Chemistry

The broader field of cyclopropane synthesis is continuously advancing, with a focus on creating more powerful and selective catalytic systems. researchgate.net Future research relevant to this compound will benefit from these developments. Transition-metal catalysis, particularly with rhodium and copper, has been a cornerstone of cyclopropanation. researchgate.net However, emerging trends point towards catalysts that offer unique reactivity and selectivity.

Cobalt and iron catalysts are gaining attention for their ability to perform cyclopropanation with non-stabilized carbenes, which expands the scope of accessible cyclopropane structures. nih.govdicp.ac.cn Additionally, the development of biocatalytic systems, such as engineered cytochrome P450 enzymes and myoglobins, offers unparalleled levels of enantioselectivity for certain reactions, which is often difficult to achieve with traditional chemical catalysts. nih.gov These biocatalysts operate in aqueous media under mild conditions, aligning with the principles of green chemistry. nih.gov The continued development of these novel catalytic systems will provide more efficient and selective tools for synthesizing complex cyclopropanes like this compound.

Green Chemistry Approaches in Synthetic Methodologies

A significant trend in modern chemical synthesis is the integration of green chemistry principles to minimize environmental impact. researchgate.netthieme-connect.decitedrive.com For the synthesis of this compound, several green approaches represent important future research directions.

Alternative Energy Inputs: Photochemistry and mechanochemistry are emerging as powerful tools. For example, the solid-state photodenitrogenation of crystalline 1-pyrazolines can produce cyclopropanes with high stereoselectivity, eliminating the need for bulk solvents. acs.org

Greener Solvents: A major goal is to replace hazardous organic solvents. Research into performing cyclopropanation reactions in water, the greenest solvent, is an active area of investigation. thieme-connect.com

Catalysis over Stoichiometric Reagents: The shift from stoichiometric methods (e.g., traditional Simmons-Smith) to catalytic versions reduces waste and improves atom economy. nih.govacs.org

Safer Reagents: As mentioned, a key green objective is replacing hazardous diazo compounds with safer carbene precursors like dihaloalkanes or ylides. dicp.ac.cn

By focusing on these green methodologies, future syntheses of this compound can become more sustainable, safer, and more efficient. researchgate.net

Exploration of New Chemical Transformations and Reactivity Modes

The unique structural features of this compound, namely the strained three-membered ring and the electrophilic nitrile group, suggest a wealth of untapped reactivity. drughunter.com Future research is poised to explore new chemical transformations that leverage these characteristics to construct complex molecular architectures.

Transition-Metal-Catalyzed Cross-Coupling Reactions: The presence of a bromo-substituent on the phenyl ring makes this compound an ideal candidate for various transition-metal-catalyzed cross-coupling reactions. While such reactions are well-established for other aryl bromides, their application to this specific scaffold opens avenues for creating diverse derivatives. For instance, palladium-catalyzed reactions, a cornerstone of modern organic synthesis, could be employed to introduce a wide array of functional groups at the para-position of the phenyl ring. rsc.org

Ring-Opening Reactions: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, providing a pathway to linear carbon chains with defined stereochemistry. Future investigations may focus on radical-mediated ring-opening reactions, which can be initiated by various radical species. nih.govucl.ac.uknih.gov The regioselectivity of such ring-opening processes, influenced by the electronic nature of the substituents on the phenyl ring and the nitrile group, will be a key area of study. ucl.ac.uk

Synthesis of Spirocyclic Compounds: The quaternary carbon atom of the cyclopropane ring is a key feature that can be exploited for the synthesis of spirocyclic compounds. nih.gov These compounds, where two rings share a single atom, are prevalent in natural products and pharmaceuticals. plos.org Future synthetic strategies may involve the transformation of the nitrile group into other functionalities that can participate in intramolecular cyclization reactions, leading to the formation of novel spiro-heterocycles.

Photoredox Catalysis: The emergence of photoredox catalysis offers a powerful tool for activating and transforming organic molecules under mild conditions. nih.govosti.govnih.govyoutube.comyoutube.com The application of photoredox catalysis to this compound could enable novel C-H functionalization of the cyclopropane ring or facilitate previously inaccessible cross-coupling reactions. The interaction of the molecule with photocatalysts and the subsequent reaction pathways will be a fertile ground for research.

Advanced Computational Design and Prediction of Novel Derivatives

The integration of computational chemistry with synthetic organic chemistry has revolutionized the process of drug discovery and materials science. For this compound, advanced computational methods are being increasingly utilized to design and predict the properties of novel derivatives, thereby guiding synthetic efforts towards molecules with desired functionalities.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. plos.orgnih.govnih.gov For derivatives of this compound, QSAR studies can be employed to predict their potential as enzyme inhibitors or other bioactive molecules. nih.gov Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, can be used to screen virtual libraries of derivatives and prioritize candidates for synthesis. nih.govnih.govmdpi.comyoutube.com